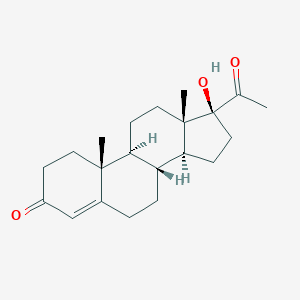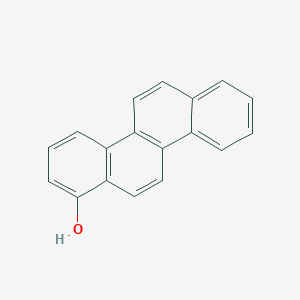
1-Hydroxychrysene
説明
Synthesis Analysis
The synthesis of 1-Hydroxychrysene can be achieved through the degradation of chrysene by certain bacteria. A study isolated a potential chrysene-degrading bacteria from crude oil–contaminated seawater . The isolate, identified as Achromobacter aegrifaciens, was able to use chrysene as its sole carbon and energy source .Molecular Structure Analysis
The molecular formula of this compound is C18H12O . Its IUPAC name is chrysen-1-ol . The InChI key is ISHBWEUQYFEVES-UHFFFAOYSA-N . The molecular weight is 244.293 .Physical And Chemical Properties Analysis
This compound is a solid substance with a brown color . It has a melting point of over 160°C . It is slightly soluble in DMSO and methanol when heated .科学的研究の応用
Metabolism and Biodegradation Studies
1-Hydroxychrysene, a derivative of chrysene, is involved in several metabolic and biodegradation pathways. Studies have explored how enzymes like cytochrome P450 metabolize polycyclic aromatic hydrocarbons (PAHs) like chrysene, leading to the production of hydroxylated metabolites, including this compound. These metabolites are significant in understanding the biodegradation and environmental persistence of PAHs (Sideri et al., 2013).
Environmental Toxicology
Research has also been conducted on the environmental impacts and toxicity of hydroxylated PAHs. These compounds, including this compound, are products of photochemical oxidation and microbial transformation in marine environments. Their presence is crucial for understanding the ecological risks of oil spills and PAH contamination. The toxicity of hydroxylated chrysene metabolites has been explored in fish models, such as zebrafish and Japanese medaka, to evaluate their impact on marine life (Diamante et al., 2017).
Analytical Chemistry
This compound is used as a marker in analytical studies to measure PAH exposure in humans. The development of analytical methods, like gas chromatography and mass spectrometry, allows for the quantification of urinary monohydroxy metabolites of PAHs, including this compound. This is crucial for occupational health and environmental exposure assessments (Campo et al., 2008).
Biochemical and Genetic Research
The hydroxylation of chrysene to form metabolites like this compound is significant in biochemical research, particularly in understanding the mechanisms of carcinogenesis and mutagenesis. The formation of DNA adducts from metabolites of chrysene, including hydroxylated forms, is a key focus in this area, providing insights into the molecular processes that contribute to cancer development (Phillips et al., 1987).
Atmospheric Chemistry
The role of this compound in atmospheric chemistry, particularly in the degradation of chrysene initiated by OH radicals, is a subject of research. Understanding the degradation pathways of chrysene in the atmosphere contributes to our knowledge of air pollution and environmental chemistry (Ding et al., 2021).
Safety and Hazards
将来の方向性
The future research directions for 1-Hydroxychrysene could involve further investigation into its toxicity and carcinogenic properties . There is also a need for more studies on its environmental impact, particularly its effects on aquatic life . Additionally, the development of more accurate in silico models for estimating molecular bioactivity could be a promising area of future research .
特性
IUPAC Name |
chrysen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBWEUQYFEVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212266 | |
| Record name | 1-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63019-38-5 | |
| Record name | 1-Hydroxychrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chrysenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHRYSENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JB26O47IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



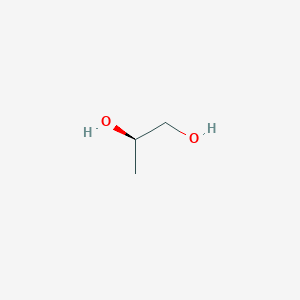
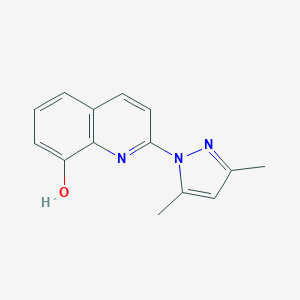
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
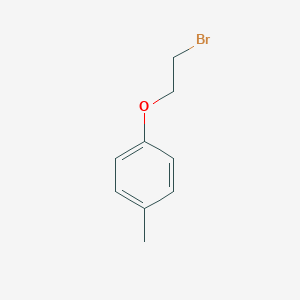
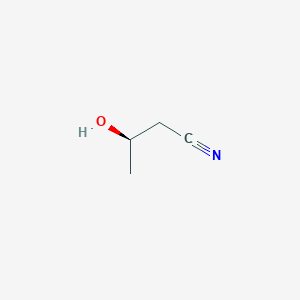
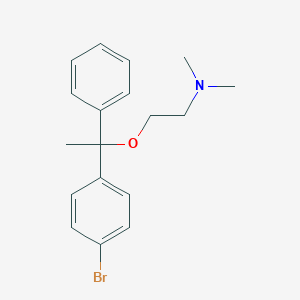

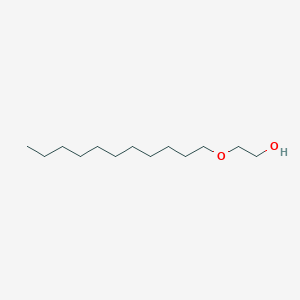

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
